molecular formula C19H17ClF3NO4 B3477039 (E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B3477039
M. Wt: 415.8 g/mol
InChI Key: DFVYHLSGGPKYEL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often used in organic synthesis.

Uniqueness

(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and trimethoxyphenyl groups contribute to its stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO4/c1-26-15-8-11(9-16(27-2)18(15)28-3)4-7-17(25)24-14-10-12(19(21,22)23)5-6-13(14)20/h4-10H,1-3H3,(H,24,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVYHLSGGPKYEL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

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